2-(2,3-Dimethylquinoxalin-6-yl)acetic acid
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Overview
Description
2-(2,3-Dimethylquinoxalin-6-yl)acetic acid is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethylquinoxalin-6-yl)acetic acid typically involves the reaction of 2,3-dimethylquinoxaline with acetic acid derivatives under specific conditions. One common method includes the use of acetic anhydride as a reagent in the presence of a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dimethylquinoxalin-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the quinoxaline ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of 2-(2,3-dimethylquinoxalin-6-yl)ethanol.
Substitution: Formation of halogenated quinoxaline derivatives.
Scientific Research Applications
2-(2,3-Dimethylquinoxalin-6-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylquinoxalin-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Quinazoline derivatives: Known for their anticancer and antibacterial properties.
Quinoxaline derivatives: Share similar structural features and biological activities.
Uniqueness: 2-(2,3-Dimethylquinoxalin-6-yl)acetic acid is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(2,3-dimethylquinoxalin-6-yl)acetic acid |
InChI |
InChI=1S/C12H12N2O2/c1-7-8(2)14-11-5-9(6-12(15)16)3-4-10(11)13-7/h3-5H,6H2,1-2H3,(H,15,16) |
InChI Key |
HXMBZCLRTFMLNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)CC(=O)O)C |
Origin of Product |
United States |
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